

Application Note: Recommended Analytical Techniques for the Characterization of TAM558 Intermediate-3

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Compound of Interest

Compound Name: TAM558 intermediate-3

Cat. No.: B12372374

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Audience: Researchers, scientists, and drug development professionals.

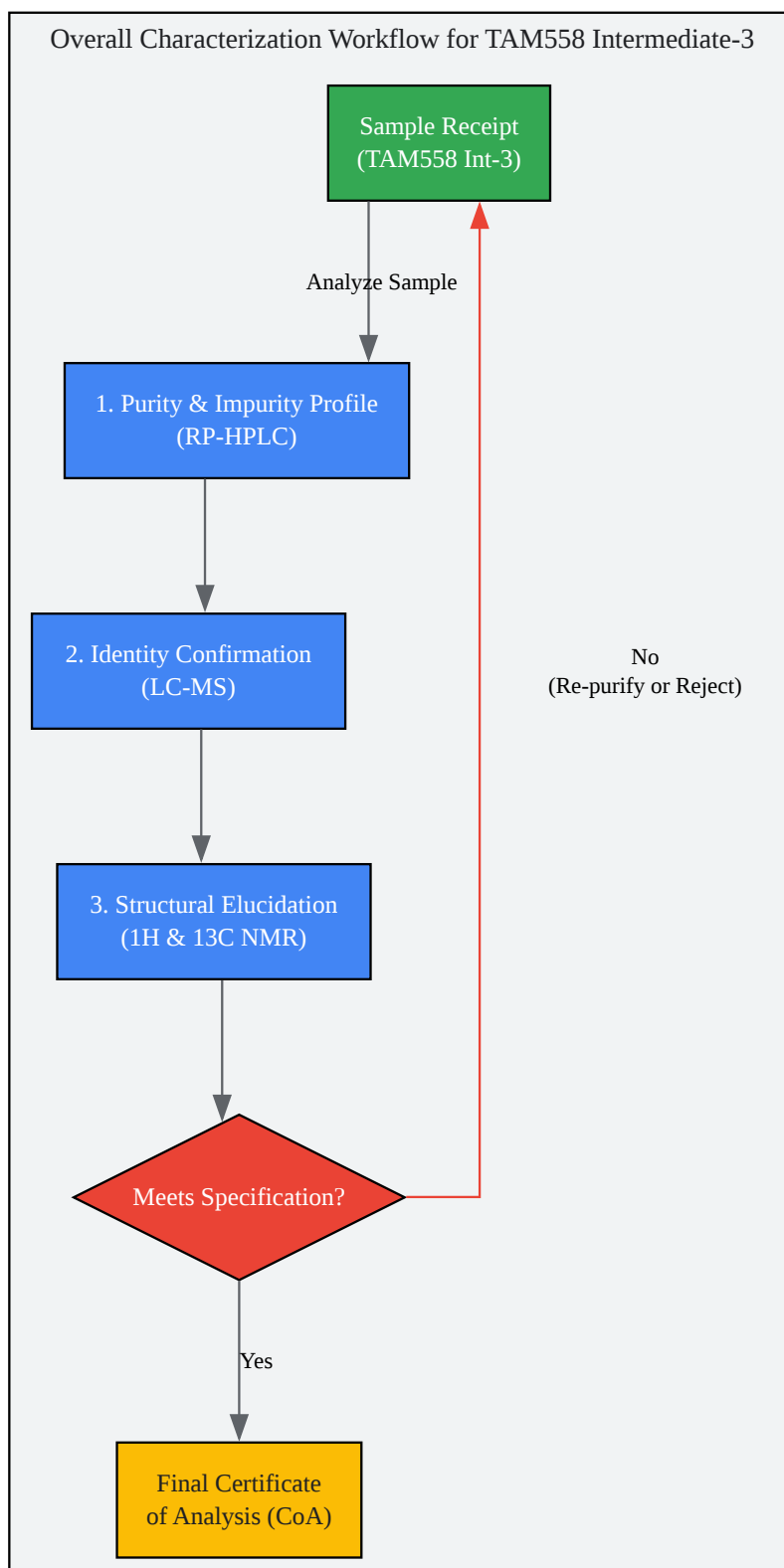
Introduction: TAM558 is a complex payload molecule used in the synthesis of the antibody-drug conjugate (ADC) OMTX705.[1][2][3] The synthesis of TAM558 involves several key steps, including the formation of "**TAM558 intermediate-3**," a critical precursor whose purity and structural integrity directly impact the yield and quality of the final active molecule.[4] Rigorous analytical characterization of this intermediate is mandatory to ensure process consistency, identify potential impurities, and confirm that the material meets the stringent specifications required for subsequent manufacturing steps.

This document provides detailed protocols for the primary analytical techniques recommended for the comprehensive characterization of **TAM558 intermediate-3**:

- High-Performance Liquid Chromatography (HPLC): For determination of purity and impurity profiling.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and identification of impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and confirmation.

Overall Analytical Workflow

The comprehensive characterization of a pharmaceutical intermediate like **TAM558 intermediate-3** follows a structured workflow. This process ensures that the identity, purity, and structure of the compound are confirmed before its use in the next synthesis step.



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Caption: Overall characterization workflow for **TAM558 intermediate-3**.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

High-performance liquid chromatography is the industry standard for assessing the purity of small molecule intermediates.^{[5][6]} This protocol outlines a gradient RP-HPLC method suitable for separating **TAM558 intermediate-3** from potential impurities.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh approximately 1.0 mg of **TAM558 intermediate-3**.
 - Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
 - Vortex for 30 seconds to ensure complete dissolution.
 - Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - HPLC System: Agilent 1260 Infinity II or equivalent.
 - Detector: Diode Array Detector (DAD) or UV-Vis Detector.
 - Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 30°C.

- Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
- Gradient Elution Program:

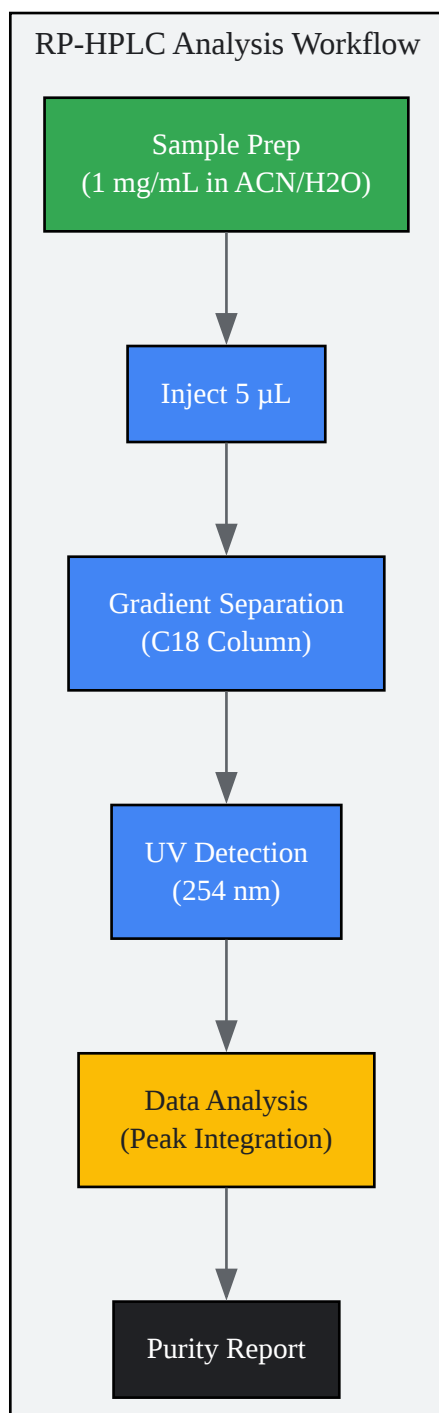
| Time (minutes) | % Mobile Phase B |
|----------------|------------------|
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of **TAM558 intermediate-3** by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
 - Identify and quantify any impurities with a reporting threshold of $\geq 0.05\%$.

Data Presentation

| Parameter | Acceptance Criteria | Example Result |
|---------------------|--------------------------|----------------|
| Appearance | White to Off-White Solid | Conforms |
| Retention Time (RT) | 12.5 ± 0.2 min | 12.45 min |
| Purity (Area %) | $\geq 98.0\%$ | 99.2% |
| Largest Impurity | $\leq 0.5\%$ | 0.35% |
| Total Impurities | $\leq 1.5\%$ | 0.80% |

Workflow Diagram



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Caption: Workflow for purity analysis by RP-HPLC.

Identity Confirmation by LC-MS

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an indispensable tool for confirming the molecular weight of a target compound.^{[7][8][9]}

Experimental Protocol

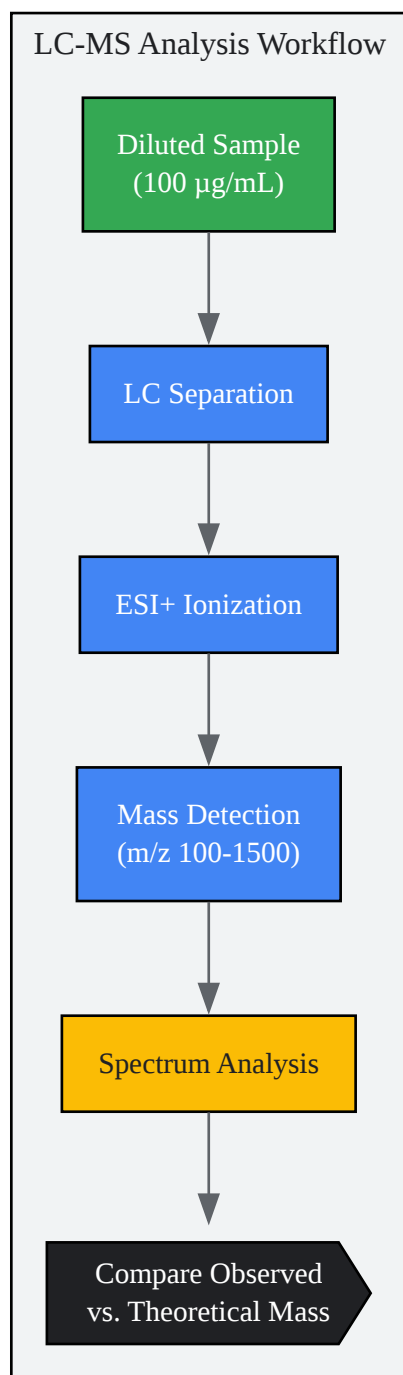
- Sample Preparation:
 - Dilute the 1.0 mg/mL stock solution prepared for HPLC analysis 1:10 with the mobile phase starting condition (90% A, 10% B) to a final concentration of 100 µg/mL.
- Instrumentation and Conditions:
 - LC-MS System: Waters ACQUITY UPLC with a Single Quadrupole Detector (QDa) or equivalent.
 - Chromatography: Use the same column and mobile phases as the HPLC method. A shorter, faster gradient can often be employed.
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
 - Mass Range: m/z 100 - 1500.
 - Capillary Voltage: 3.0 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 150°C.
- Data Analysis:
 - Extract the total ion chromatogram (TIC).
 - Examine the mass spectrum corresponding to the main peak.
 - Identify the molecular ion peak, typically observed as $[M+H]^+$ (protonated molecule) in positive ESI mode.
 - Compare the observed mass to the theoretical mass of **TAM558 intermediate-3**.

Data Presentation

Note: The theoretical mass of **TAM558 intermediate-3** is hypothetical for this example.

| Parameter | Acceptance Criteria | Example Result |
|---------------------------------|---------------------------------|----------------|
| Theoretical MW | N/A (e.g., 850.10 Da) | 850.10 Da |
| Observed Ion [M+H] ⁺ | 851.1 ± 0.5 Da | 851.3 Da |
| Conclusion | Observed mass confirms identity | Confirmed |

Workflow Diagram



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Caption: Workflow for identity confirmation by LC-MS.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.^{[10][11][12]} Both ^1H (proton) and ^{13}C (carbon) NMR are essential for the complete characterization of a novel intermediate.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **TAM558 intermediate-3**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.
 - Ensure the sample is fully dissolved.
- Instrumentation and Conditions:
 - Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.
 - Experiments:
 - Proton (^1H) NMR
 - Carbon (^{13}C) NMR $\{^1\text{H}$ decoupled}
 - (Optional) 2D experiments like COSY and HSQC for more complex structures.
 - Temperature: 298 K (25°C).
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
- Data Analysis:
 - ^1H NMR: Analyze the spectrum for chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns, J-coupling).
 - ^{13}C NMR: Analyze the spectrum for the number of unique carbon signals and their chemical shifts.

- Compare the observed spectra with the expected structure of **TAM558 intermediate-3**. The data should be fully consistent with the proposed chemical structure.

Data Presentation

Note: Data is hypothetical and represents a subset of expected signals.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Example) |
|-------------------------|-------------|--------------|----------------------|
| 7.85 | 1H | d, J=8.2 Hz | Ar-H |
| 7.21 | 1H | d, J=8.2 Hz | Ar-H |
| 4.50 | 1H | t, J=6.5 Hz | -CH-O |
| 3.30 | 3H | s | -OCH ₃ |

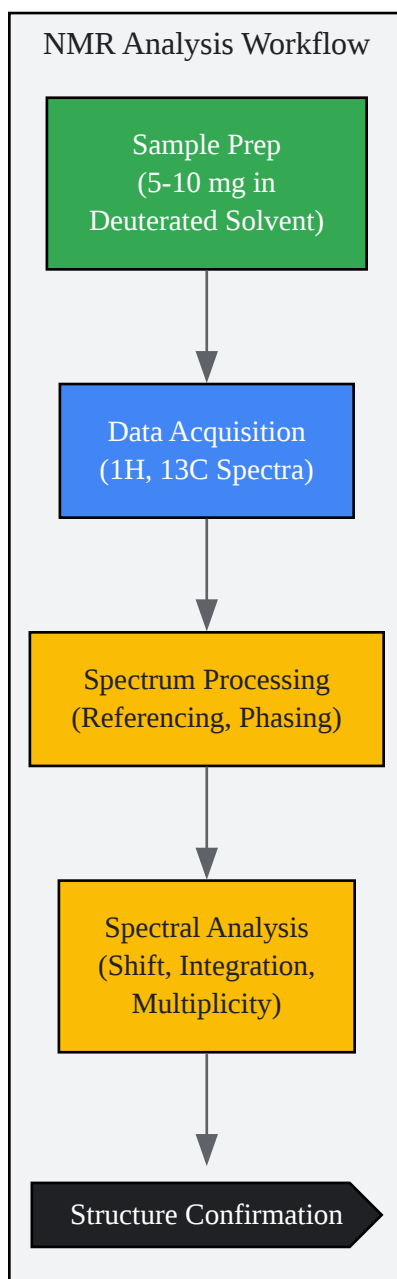
| 1.25 | 3H | t, J=7.1 Hz | -CH₂-CH₃ |

¹³C NMR (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment (Example) |
|-------------------------|----------------------|
| 172.5 | C=O (Amide) |
| 155.8 | Ar-C |
| 130.1 | Ar-C |
| 68.4 | -CH-O |
| 55.2 | -OCH ₃ |

| 14.8 | -CH₃ |

Workflow Diagram



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Caption: Workflow for structural elucidation by NMR.

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